![molecular formula C21H23NO3S B2559536 N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-4-丁氧基苯甲酰胺 CAS No. 2034406-07-8](/img/structure/B2559536.png)

N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-4-丁氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

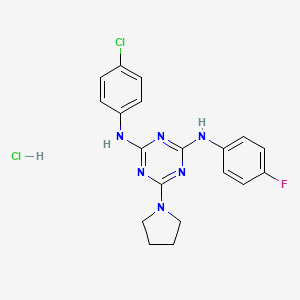

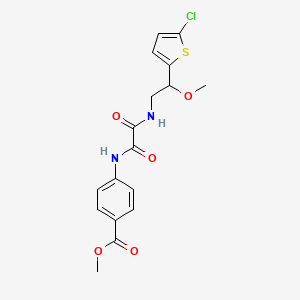

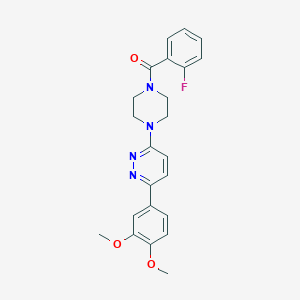

The compound “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide” is a complex organic molecule that contains a benzo[b]thiophene moiety. Benzo[b]thiophene is a polycyclic aromatic compound and is a constituent of petroleum . It’s known to exhibit a fluorescence quantum yield .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[b]thiophenes can be synthesized via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This method has been demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzo[b]thiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring .Chemical Reactions Analysis

Benzo[b]thiophenes can undergo a variety of chemical reactions. For example, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported .科学研究应用

药物化学应用

N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-4-丁氧基苯甲酰胺衍生物因其生物活性而表现出作为治疗剂的潜力。例如,带有噻吩部分的衍生物已显示出对癌症细胞系(包括人类结肠癌和小细胞肺癌)的有效抗增殖活性。这些化合物诱导细胞周期停滞和细胞凋亡,突出了它们在癌症治疗中的潜力 (焦等人,2009)。此外,来自该类别的化合物已被确定为新型组蛋白脱乙酰酶抑制剂,为开发治疗人类癌症的治疗剂提供了一种有前景的方法 (冯等人,2011)。

有机合成和表征

该化合物及其衍生物作为新型有机分子的合成和表征中的一个重点。对氨基取代的苯甲酰胺衍生物(包括类似于 N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-4-丁氧基苯甲酰胺的衍生物)的电化学氧化的研究提高了对它们的抗氧化活性和自由基清除能力的认识 (约万诺维奇等人,2020)。这项研究对于基于苯甲酰胺骨架设计有效的抗氧化剂具有重要意义 (佩林等人,2018)。

抗菌和抗氧化特性

对苯甲酰胺衍生物对耐甲氧西林金黄色葡萄球菌 (MRSA) 的杀菌活性的研究证明了这些化合物作为抗菌剂的潜力 (扎德拉日洛娃等人,2015)。此外,对其抗氧化特性的研究为了解其作用机制和在对抗氧化应激相关疾病中的潜在应用提供了宝贵的见解。

未来方向

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-2-3-12-25-16-10-8-15(9-11-16)21(24)22-13-19(23)18-14-26-20-7-5-4-6-17(18)20/h4-11,14,19,23H,2-3,12-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUDDOSETORREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2559454.png)

![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)

![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)

![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)

![Ethyl 4-{3-[(4-fluorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2559472.png)